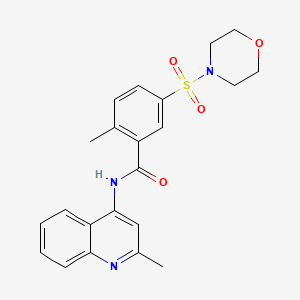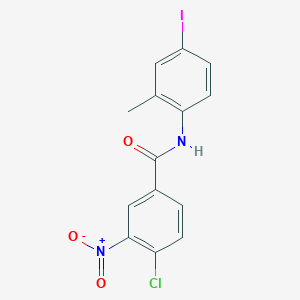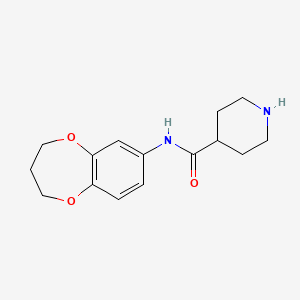
2-methyl-N-(2-methylquinolin-4-yl)-5-morpholin-4-ylsulfonylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-(2-methylquinolin-4-yl)-5-morpholin-4-ylsulfonylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-methyl-N-(2-methylquinolin-4-yl)-5-morpholin-4-ylsulfonylbenzamide involves the inhibition of various signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways. The compound has also been shown to inhibit the expression of various proteins involved in cancer cell proliferation, migration, and invasion.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, 2-methyl-N-(2-methylquinolin-4-yl)-5-morpholin-4-ylsulfonylbenzamide has been shown to possess anti-inflammatory and anti-angiogenic effects. The compound has been found to inhibit the production of various inflammatory cytokines and reduce the formation of new blood vessels.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-methyl-N-(2-methylquinolin-4-yl)-5-morpholin-4-ylsulfonylbenzamide is its potential as a lead compound for the development of novel anti-cancer drugs. However, the compound has some limitations, including its low solubility and stability, which may affect its bioavailability and pharmacokinetic properties.
Orientations Futures
There are several future directions for the research on 2-methyl-N-(2-methylquinolin-4-yl)-5-morpholin-4-ylsulfonylbenzamide. One area of focus is the optimization of the compound's pharmacokinetic properties to improve its efficacy and reduce its toxicity. Another direction is the investigation of the compound's potential in combination with other anti-cancer drugs. Additionally, the compound's anti-inflammatory and anti-angiogenic properties may have potential applications in the treatment of other diseases, such as rheumatoid arthritis and diabetic retinopathy.
Conclusion
In conclusion, 2-methyl-N-(2-methylquinolin-4-yl)-5-morpholin-4-ylsulfonylbenzamide is a promising compound with potential applications in the field of medicinal chemistry. Its anti-cancer, anti-inflammatory, and anti-angiogenic properties make it a valuable lead compound for the development of novel drugs. However, further research is needed to optimize its pharmacokinetic properties and investigate its potential in combination with other drugs.
Méthodes De Synthèse
The synthesis of 2-methyl-N-(2-methylquinolin-4-yl)-5-morpholin-4-ylsulfonylbenzamide involves the reaction between 2-methyl-4-aminobenzenesulfonamide and 2-methyl-4-quinolinecarboxaldehyde in the presence of morpholine and acetic acid. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
2-methyl-N-(2-methylquinolin-4-yl)-5-morpholin-4-ylsulfonylbenzamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess anti-inflammatory, anti-cancer, and anti-angiogenic properties. The compound has been tested against various cancer cell lines, including breast, lung, and colon cancer, and has been found to induce apoptosis and inhibit cell proliferation.
Propriétés
IUPAC Name |
2-methyl-N-(2-methylquinolin-4-yl)-5-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-15-7-8-17(30(27,28)25-9-11-29-12-10-25)14-19(15)22(26)24-21-13-16(2)23-20-6-4-3-5-18(20)21/h3-8,13-14H,9-12H2,1-2H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWUNWBUTDYBED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)NC3=CC(=NC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(2-methylquinolin-4-yl)-5-morpholin-4-ylsulfonylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(difluoromethoxy)phenyl]-1H-benzimidazole](/img/structure/B7464830.png)
![2-Chloro-5-[(4-methylphenoxy)methyl]-1,3-thiazole](/img/structure/B7464841.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxochromene-3-carboxamide](/img/structure/B7464860.png)
![Ethyl 2-methyl-5-[(4-methylphenyl)sulfonylcarbamoyloxy]-1-benzofuran-3-carboxylate](/img/structure/B7464867.png)
![Ethyl 4-[(3-tert-butyl-1,2-oxazol-5-yl)sulfamoyl]benzoate](/img/structure/B7464873.png)
![[2-(3,5-Dichloroanilino)-2-oxoethyl] 1,2,3,4-tetrahydroacridine-9-carboxylate](/img/structure/B7464879.png)
![3-[(6-Ethylthieno[2,3-d]pyrimidin-4-yl)amino]propan-1-ol](/img/structure/B7464887.png)
![N-[3-(N-methylanilino)propyl]piperidine-3-carboxamide](/img/structure/B7464889.png)
![1-Ethyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanylmethyl)benzimidazole-5-carboxylic acid](/img/structure/B7464896.png)
![ethyl (E)-2-cyano-3-[1-(2-cyanoethyl)-3-(5-methylfuran-2-yl)pyrazol-4-yl]prop-2-enoate](/img/structure/B7464903.png)

